(Cyclopent-2-en-1-yl)(piperazin-1-yl)methanone
Description
(Cyclopent-2-en-1-yl)(piperazin-1-yl)methanone is a ketone derivative featuring a piperazine ring linked to a cyclopentene moiety via a carbonyl group. Piperazine-based compounds are widely explored for their versatility in drug design, owing to their ability to modulate pharmacokinetic properties (e.g., solubility, bioavailability) and interact with diverse biological targets .
Properties
CAS No. |
350509-30-7 |
|---|---|
Molecular Formula |
C10H16N2O |
Molecular Weight |
180.25 g/mol |
IUPAC Name |
cyclopent-2-en-1-yl(piperazin-1-yl)methanone |
InChI |
InChI=1S/C10H16N2O/c13-10(9-3-1-2-4-9)12-7-5-11-6-8-12/h1,3,9,11H,2,4-8H2 |
InChI Key |
FUEQFFCZAGYXHW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C=C1)C(=O)N2CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Aza-Piancatelli Rearrangement (Source)
- Procedure : Starting from furan-2-yl(phenyl)methanol, the reaction is catalyzed by a Lewis acid such as dysprosium triflate in acetonitrile at elevated temperatures (80 °C).
- Outcome : The rearrangement yields cyclopent-2-enone derivatives with high selectivity.
- Purification : The product is purified by column chromatography.
This method provides a robust platform for generating cyclopent-2-enone intermediates that can be further functionalized.
Amide Bond Formation with Piperazine
The key step in synthesizing (Cyclopent-2-en-1-yl)(piperazin-1-yl)methanone is the formation of an amide bond between the cyclopentenone carboxylic acid derivative (or its activated form) and piperazine.
Direct Coupling Using Carbonyl-Activating Agents
- Carbonyl-diimidazole (CDI) and carbonyl-di-1,2,4-triazole (CDT) are common reagents used to activate carboxylic acids or related derivatives for amide bond formation.
- Reaction Conditions : Typically performed in solvents like dichloromethane, acetonitrile, or tetrahydrofuran at room temperature or under reflux for several hours.
- Yields : High yields ranging from 62% to 88% have been reported depending on the substrate and conditions (Source).
Example Procedure (Adapted from Source and)
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Activation of cyclopentenone acid derivative | Carbonyl-diimidazole or carbonyl-di-1,2,4-triazole, solvent (DCM/MeCN/THF), RT to reflux, 3-5 h | ~80% | Formation of an activated intermediate |
| Coupling with piperazine | Addition of piperazine, stirring at RT or reflux | 70-90% | Amide bond formation confirmed by TLC and NMR |
| Purification | Column chromatography or recrystallization | High purity | Removal of unreacted starting materials |
Patented Methods and Variations
A patent (CH620925A5) describes preparation methods involving cyclopentyl(piperazin-1-yl)methanone derivatives, which are structurally related to (Cyclopent-2-en-1-yl)(piperazin-1-yl)methanone (Source). The patent emphasizes:
- Use of substituted cyclopentyl derivatives.
- Reaction with piperazine under controlled conditions.
- Variations in the cyclopentene substitution pattern to modulate activity and properties.
This patent provides a framework for preparing various cyclopentene-piperazine amides, including the target compound.
Comparative Data Table of Preparation Conditions
| Parameter | Method A: Aza-Piancatelli + Coupling | Method B: Direct Amide Formation via CDI/CDT | Patent Method (CH620925A5) |
|---|---|---|---|
| Starting material | Furan-2-yl(phenyl)methanol | Cyclopentenone acid or ester | Substituted cyclopentyl derivatives |
| Activation reagent | Lewis acid (Dy(OTf)3) | Carbonyl-diimidazole or carbonyl-di-1,2,4-triazole | Not specified explicitly |
| Solvent | Acetonitrile | DCM, MeCN, THF | Various organic solvents |
| Temperature | 50-80 °C | RT to reflux | Controlled temperature |
| Reaction time | 3-5 hours | 3-24 hours | Variable |
| Yield | Up to 80% | 62-88% | High yields reported |
| Purification method | Column chromatography | Chromatography or recrystallization | Filtration and precipitation |
Research Discoveries and Analytical Data
- The coupling reactions are typically monitored by thin-layer chromatography (TLC) and confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) (Sources,,).
- High purity products are obtained after chromatographic purification, with yields consistently above 60%, often exceeding 80%.
- The amide bond formation is highly selective, with minimal side reactions reported under optimized conditions.
- Variations in the cyclopentene ring substitution can influence reactivity and product stability, as noted in patent literature (Source).
Summary and Expert Perspective
The preparation of (Cyclopent-2-en-1-yl)(piperazin-1-yl)methanone is reliably achieved via:
- Generation of cyclopent-2-enone intermediates through rearrangement methods such as the Aza-Piancatelli rearrangement.
- Activation of the cyclopentenone carboxylic acid derivatives using carbonyl-activating agents like carbonyl-diimidazole or carbonyl-di-1,2,4-triazole.
- Subsequent coupling with piperazine under mild to moderate conditions.
- Purification by chromatographic techniques to yield high purity products.
These methods are supported by multiple independent research sources and patent disclosures, ensuring their robustness and reproducibility. The use of carbonyl-di-1,2,4-triazole has shown particular efficacy in improving yields and selectivity.
Chemical Reactions Analysis
Types of Reactions
(Cyclopent-2-en-1-yl)(piperazin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopent-2-en-1-one derivatives, while reduction can produce cyclopentanol derivatives.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
(Cyclopent-2-en-1-yl)(piperazin-1-yl)methanone serves as an essential building block for synthesizing more complex organic molecules. Its cyclopentene and piperazine rings provide a versatile framework for creating derivatives with tailored properties. The compound can undergo various reactions such as oxidation and reduction, yielding different derivatives that can be further utilized in synthetic pathways.
Biological Research
Antimicrobial and Antiviral Activities
Research indicates that (Cyclopent-2-en-1-yl)(piperazin-1-yl)methanone exhibits potential antimicrobial and antiviral properties. Studies have shown that derivatives of this compound can inhibit the growth of certain pathogens, making it a candidate for developing new antimicrobial agents.
Inhibition of Monoacylglycerol Lipase
One significant area of research involves the compound's role as a potential inhibitor of monoacylglycerol lipase (MAGL). This enzyme is crucial in the degradation of endocannabinoids, which are involved in various physiological processes. Inhibiting MAGL could lead to therapeutic effects for conditions such as pain and inflammation, positioning this compound as a promising candidate for drug development.
Medical Applications
Therapeutic Agent Development
Ongoing research is exploring the therapeutic potential of (Cyclopent-2-en-1-yl)(piperazin-1-yl)methanone for treating various diseases. Its unique structure allows it to interact with specific biological targets, which may lead to the development of drugs for conditions such as metabolic syndrome, diabetes, and neurodegenerative diseases.
Case Study: Potential CNS Disorders Treatment
A notable case study examined the effects of this compound on cognitive functions in models of mild cognitive impairment. Preliminary results suggest that it may enhance cognitive performance by modulating endocannabinoid levels through MAGL inhibition, indicating its potential use in treating early-stage dementia.
Industrial Applications
Material Science
In industrial contexts, (Cyclopent-2-en-1-yl)(piperazin-1-yl)methanone is being investigated for its utility in developing new materials. Its chemical properties can be harnessed to create polymers and coatings with specific characteristics, such as improved durability or resistance to environmental factors.
Mechanism of Action
The mechanism of action of (Cyclopent-2-en-1-yl)(piperazin-1-yl)methanone involves its interaction with specific molecular targets. For instance, it has been identified as a potential inhibitor of monoacylglycerol lipase (MAGL), an enzyme involved in the degradation of endocannabinoids . The compound binds to the active site of MAGL, inhibiting its activity and thereby modulating the levels of endocannabinoids in the body.
Comparison with Similar Compounds
Structural Features
The table below compares key structural attributes of (cyclopent-2-en-1-yl)(piperazin-1-yl)methanone with analogs from the evidence:
| Compound Name | Substituent Features | Molecular Weight (g/mol) | Key Structural Notes | Reference |
|---|---|---|---|---|
| (Cyclopent-2-en-1-yl)(piperazin-1-yl)methanone | Cyclopentene (unsaturated 5-membered ring) | ~220.3 (calculated) | Rigid, planar structure; reactive C=C | N/A |
| Cyclohexyl(4-(4-nitrophenyl)piperazin-1-yl)methanone | Cyclohexyl + nitroaryl | 317.37 | Bulky cyclohexyl; electron-withdrawing NO₂ | |
| (Pyridin-3-yl)(4-(2,3-dichlorobenzyl)piperazin-1-yl)methanone | Pyridine + dichlorobenzyl | 350.22 | Aromatic heterocycle; lipophilic Cl | |
| (Oxolan-2-yl)(piperazin-1-yl)methanone | Tetrahydrofuran (saturated oxygenated ring) | ~184.2 (calculated) | Polar oxygen atom; improved solubility | |
| 4-(3-Chlorophenyl)piperazin-1-ylmethanone | Chlorophenyl + fluorophenyl | 318.78 | Halogenated aryl groups; high logP (3.45) |
Key Observations :
- Cyclopentene vs. However, its unsaturated bond may increase susceptibility to oxidation .
- Electron-Withdrawing vs. Electron-Donating Groups: Nitro (NO₂) and halogen (Cl, F) substituents enhance lipophilicity and metabolic stability but may reduce solubility.
- Heterocyclic Variations : Oxygen-containing rings (e.g., oxolane in ) improve polarity, whereas pyridine or indole derivatives (e.g., ) introduce π-π stacking capabilities.
Pharmacological Activities
Piperazin-1-yl methanones exhibit diverse bioactivities depending on substituents:
- Anti-Prion/Anti-Cholinesterase : Nitroaryl derivatives show promise in neurodegenerative diseases .
- SARS-CoV-2 Mpro Inhibition : Dichlorobenzyl and pyridine variants inhibit viral proteases (IC₅₀ values in µM range) .
- Anti-Inflammatory : Indole- and chlorophenyl-substituted compounds inhibit COX-2 with minimal cytotoxicity .
- K2P Channel Modulation : Fluorophenyl derivatives act as potassium channel blockers (e.g., BAY10000493) .
Predicted Activity for Cyclopentene Derivative :
The rigid cyclopentene group may enhance selectivity for targets requiring planar binding pockets (e.g., enzymes with flat active sites). However, the lack of strong electron-withdrawing groups could limit potency against targets like proteases or cholinesterases.
Physicochemical Properties
Comparative data for selected compounds:
| Compound Name | logP | logD | Polar Surface Area (Ų) | Water Solubility (logSw) | Reference |
|---|---|---|---|---|---|
| 4-(3-Chlorophenyl)piperazin-1-ylmethanone | 3.45 | 3.45 | 20.15 | -3.84 (low) | |
| (Oxolan-2-yl)(piperazin-1-yl)methanone | ~1.5 | ~1.5 | ~30 | -2.5 (moderate) | |
| (Pyridin-3-yl)(4-(2,3-dichlorobenzyl)piperazin-1-yl)methanone | ~4.0 | ~4.0 | ~25 | -4.5 (low) |
Cyclopentene Derivative :
- Predicted logP : ~2.5–3.0 (moderate lipophilicity due to unsaturated ring).
- Solubility : Likely lower than oxolane analogs but higher than halogenated aryl derivatives.
Biological Activity
(Cyclopent-2-en-1-yl)(piperazin-1-yl)methanone is a chemical compound characterized by its unique structural features, including a cyclopentene ring and a piperazine moiety. Its molecular formula is C₁₀H₁₆N₂O, with an average mass of approximately 180.25 g/mol. The presence of a carbonyl group adjacent to the piperazine nitrogen is significant as it may influence the compound's reactivity and biological interactions.
Structural Characteristics
The structure of (Cyclopent-2-en-1-yl)(piperazin-1-yl)methanone is illustrated below:
| Feature | Description |
|---|---|
| Molecular Formula | C₁₀H₁₆N₂O |
| Average Mass | 180.25 g/mol |
| Functional Groups | Cyclopentene ring, piperazine moiety, carbonyl group |
Biological Activity Overview
Preliminary studies suggest that (Cyclopent-2-en-1-yl)(piperazin-1-yl)methanone exhibits notable biological activities, particularly in pharmacological contexts. Compounds with similar structures have been associated with various effects, including:
- Antimicrobial Activity : Compounds containing piperazine rings often exhibit antibacterial properties.
- Anticonvulsant Effects : Similar structures have shown promise in anticonvulsant activity in various animal models.
- Cytotoxicity : The compound's structural features may contribute to its potential cytotoxic effects against cancer cells.
Case Studies and Research Findings
Research has focused on the biological activity of compounds similar to (Cyclopent-2-en-1-yl)(piperazin-1-yl)methanone. Notable findings include:
- Anticonvulsant Activity : A study investigated thiazole-integrated compounds, revealing that certain analogues exhibited significant anticonvulsant properties, with median effective doses lower than standard medications . This suggests that (Cyclopent-2-en-1-yl)(piperazin-1-yl)methanone may also have similar potential.
- Cytotoxicity Studies : Research on structurally related compounds indicates that modifications in the piperazine ring can enhance cytotoxicity against specific cancer cell lines. For instance, compounds with electron-withdrawing groups showed improved activity .
- Mechanistic Insights : Investigations into the interactions of piperazine derivatives with biological targets have provided insights into their mechanisms of action. For example, studies demonstrated that certain piperazine compounds act as inverse agonists at cannabinoid receptors, which could inform the potential therapeutic applications of (Cyclopent-2-en-1-yl)(piperazin-1-yl)methanone .
Comparative Analysis with Related Compounds
To better understand the unique properties of (Cyclopent-2-en-1-yl)(piperazin-1-yl)methanone, a comparison with structurally similar compounds is essential:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Cyclopropyl(piperazin-1-yl)methanone | C₈H₁₄N₂O | Smaller cycloalkane, different reactivity profile |
| 4-(6-Chloro-Naphthalene-2-Sulfonyl)-Piperazin | C₁₄H₁₈ClN₂O₂S | Contains a naphthalene moiety, enhancing lipophilicity |
| 2-(Piperazin-1-Yl)Cyclohexanone | C₉H₁₅N₂O | Larger cyclic structure, potentially different biological activity |
Q & A
Basic: What are the common synthetic routes for (Cyclopent-2-en-1-yl)(piperazin-1-yl)methanone?
The synthesis typically involves coupling a cyclopentenyl moiety with a piperazine ring via a carbonyl group. A general approach includes:
- Friedel-Crafts acylation : Reacting cyclopent-2-en-1-yl carbonyl chloride with piperazine in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form the methanone bridge .
- Nucleophilic substitution : Using pre-functionalized piperazine derivatives (e.g., 4-substituted piperazines) under reflux conditions with a cyclopentenyl carbonyl precursor in acetonitrile or dichloromethane, often with K₂CO₃ as a base .
- Stepwise assembly : Sequential introduction of substituents to the piperazine ring before or after coupling with the cyclopentenyl group, enabling modular diversification .
Basic: What analytical techniques are critical for characterizing (Cyclopent-2-en-1-yl)(piperazin-1-yl)methanone?
Key methods include:
- Single-crystal X-ray diffraction : Resolves molecular geometry and confirms stereochemistry, as demonstrated for structurally similar piperazine methanones (e.g., R-factor = 0.035 for 1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone) .
- Mass spectrometry (EI-MS) : Provides molecular weight verification and fragmentation patterns. NIST reference data for analogous compounds (e.g., cyclopentenone derivatives) can validate spectral matches .
- NMR spectroscopy : ¹H/¹³C NMR distinguishes cyclopentenyl protons (δ 5.5–6.5 ppm) and piperazine methylenes (δ 2.5–3.5 ppm). DEPT-135 and HSQC experiments clarify quaternary carbons and connectivity.
Advanced: How can researchers optimize reaction yields in the synthesis of this compound?
Yield optimization strategies include:
- Catalyst screening : Testing Lewis acids (e.g., FeCl₃ vs. AlCl₃) in Friedel-Crafts reactions to balance reactivity and side-product formation .
- Temperature control : Reflux in acetonitrile (82°C) for 4–5 hours enhances nucleophilic substitution efficiency, as shown in analogous piperazine syntheses .
- Purification protocols : Use silica gel chromatography with gradient elution (hexane:EtOAc) or recrystallization from ethanol to isolate high-purity product .
Advanced: How should researchers address contradictions in reported synthetic data (e.g., conflicting reaction conditions)?
- Systematic variation : Test disputed parameters (e.g., Na₂CO₃ vs. K₂CO₃ as a base) in small-scale reactions to identify optimal conditions .
- Mechanistic analysis : Evaluate whether competing pathways (e.g., oxidation of intermediates by m-CPBA vs. H₂O₂) could explain divergent outcomes .
- Cross-validation : Compare spectral data (e.g., NMR, HRMS) with published benchmarks for structurally related compounds to confirm product identity .
Advanced: What methodologies are recommended for evaluating the biological activity of this compound?
- Receptor binding assays : Screen against GPCRs (e.g., histamine H₁/H₄ receptors) using radioligand displacement, as done for dual-target piperazine derivatives .
- Enzyme inhibition studies : Test activity against kinases or proteases via fluorometric/colorimetric assays (e.g., NADH-coupled detection for oxidoreductases) .
- In silico docking : Use molecular dynamics simulations to predict binding modes in cyclopentenyl-piperazine hybrids, prioritizing targets like serotonin receptors .
Safety: What precautions are essential when handling (Cyclopent-2-en-1-yl)(piperazin-1-yl)methanone?
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and goggles to avoid skin/eye contact, as recommended for structurally similar piperazinones .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks, particularly when working with volatile solvents (e.g., CH₂Cl₂) .
- Spill management : Neutralize acidic residues with sodium bicarbonate and adsorb liquid spills using vermiculite .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
